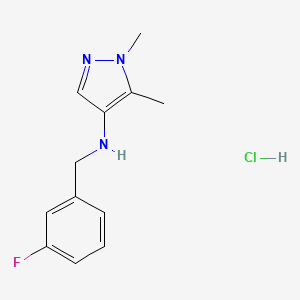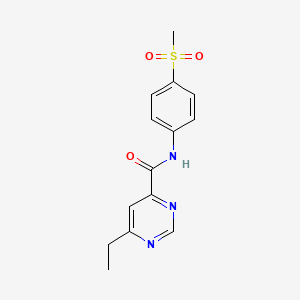![molecular formula C15H19FN6S B15115122 4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B15115122.png)
4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine is a complex organic compound that features a combination of fluorinated pyrimidine and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated pyrimidine and piperazine intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include fluorinating agents, methylating agents, and sulfur-containing compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The fluorinated pyrimidine ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The fluorinated pyrimidine moiety can bind to nucleic acids or proteins, potentially inhibiting their function. The piperazine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles
- 5-Fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole
Uniqueness
4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine is unique due to its specific combination of fluorinated pyrimidine and piperazine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C15H19FN6S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methyl-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C15H19FN6S/c1-10-8-12(20-15(19-10)23-3)21-4-6-22(7-5-21)14-13(16)11(2)17-9-18-14/h8-9H,4-7H2,1-3H3 |
InChI Key |
BGWPQSORPKHHQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=NC(=C3F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15115044.png)
![4-Methoxy-1-methyl-5-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B15115049.png)

![N-cyclopentyl-N-methyl-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B15115068.png)
![2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine](/img/structure/B15115074.png)
![N-methyl-N-{[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B15115076.png)
![2-[5-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B15115090.png)
![2-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol](/img/structure/B15115097.png)
![2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-octahydro-1H-isoindole](/img/structure/B15115099.png)
![4-Cyclopropyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B15115102.png)
![1-Methyl-3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one](/img/structure/B15115106.png)
![4,6-Dimethyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine](/img/structure/B15115117.png)
![3-chloro-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B15115118.png)
